molecular formula C8H14O3 B1323841 Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate CAS No. 502650-66-0

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

Cat. No.: B1323841
CAS No.: 502650-66-0
M. Wt: 158.19 g/mol
InChI Key: IHJMUKVEQZAEKV-NKWVEPMBSA-N
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Description

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is an organic compound with the molecular formula C8H14O3. It is a cyclopentane derivative featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, cyclopentane, undergoes a series of reactions to introduce the hydroxymethyl and carboxylate groups. This can be achieved through a combination of oxidation and esterification reactions.

    Oxidation: Cyclopentane is oxidized to form cyclopentanone, which is then further oxidized to introduce the hydroxymethyl group.

    Esterification: The hydroxymethylcyclopentanone is esterified using methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large quantities of cyclopentane are oxidized using industrial oxidizing agents.

    Catalytic Esterification: The intermediate hydroxymethylcyclopentanone is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: The major product is trans-2-carboxymethylcyclopentane-1-carboxylate.

    Reduction: The major product is trans-2-hydroxymethylcyclopentane-1-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester and hydroxyl groups.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of enzymes that catalyze ester hydrolysis.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

    Pathways Involved: The compound can influence metabolic pathways involving ester and hydroxyl group transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl trans-2-hydroxycyclopentane-1-carboxylate: Similar structure but lacks the hydroxymethyl group.

    Methyl trans-2-methylcyclopentane-1-carboxylate: Similar structure but has a methyl group instead of a hydroxymethyl group.

Properties

IUPAC Name

methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJMUKVEQZAEKV-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641342
Record name Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502650-66-0
Record name Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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